molecular formula C13H22ClNO3 B3086229 (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158596-52-1

(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3086229
CAS No.: 1158596-52-1
M. Wt: 275.77 g/mol
InChI Key: VFTNPELYBZVBSD-UHFFFAOYSA-N
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Description

The compound “(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride” (C₂₁H₂₁ClNO₅) is a piperazine derivative featuring a 2,3,4-trimethoxyphenylmethyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen of the piperazine ring. Its molecular weight is 408.85 g/mol, and it crystallizes as colorless needles with a melting point of 239–240°C (decomposition) . The synthesis involves refluxing N-methylbis(3-chloroethyl)amine hydrochloride with 2,3,4-trimethoxyaniline in methanol, yielding a 47% isolated product after recrystallization .

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNPELYBZVBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of trimethoxyphenyl groups on cellular processes. It has been shown to inhibit enzymes like Taq polymerase and telomerase, making it a valuable tool in molecular biology .

Medicine

Medically, this compound exhibits potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been investigated for its ability to inhibit tubulin polymerization and other molecular targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and coatings .

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group allows the compound to fit into binding sites of enzymes and receptors, inhibiting their activity. For example, it inhibits tubulin polymerization by binding to the colchicine binding site on tubulin, preventing microtubule formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzylamine or piperazine backbone but differ in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name (Hydrochloride Salt) Molecular Formula Substituents on Aromatic Ring Molecular Weight (g/mol) Key Synthesis Steps Melting Point (°C) Reference
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine C₂₁H₂₁ClNO₅ 2,3,4-trimethoxy 408.85 Piperazine ring formation via N-methylbis(3-chloroethyl)amine HCl and 2,3,4-trimethoxyaniline 239–240 (dec.)
(2-Chloro-6-fluorophenyl)methylamine C₁₀H₁₂Cl₂FN 2-Cl, 6-F 248.12 Not specified (industrial-grade synthesis) N/A
(4-Nitrophenyl)methylamine C₁₀H₁₄N₂O₂·HCl 4-NO₂ 230.69 Not specified N/A
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine C₁₄H₂₄ClNO₃ 2,4,5-trimethoxy 289.80 Alkylation of 2,4,5-trimethoxybenzyl chloride with 2-methylpropylamine N/A
1,3-Bis(4-bromophenyl)propan-2-ylamine C₁₆H₁₈Br₂ClN 4-Br (two substituents) 439.59 Not specified N/A
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine C₁₄H₂₂ClNO₃ 3,4-dimethoxy + tetrahydropyran 287.78 Not specified N/A

Key Observations:

Substituent Effects :

  • The 2,3,4-trimethoxy substitution in the main compound contrasts with 2,4,5-trimethoxy () or halogenated/nitro derivatives (). Methoxy groups increase lipophilicity and electron density, whereas halogens (Cl, F) or nitro groups enhance electrophilicity, affecting solubility and reactivity .
  • Piperazine derivatives (e.g., main compound) exhibit higher molecular weights (~400 g/mol) compared to simpler benzylamine analogs (~200–300 g/mol) due to the additional heterocyclic ring .

Synthesis Methods :

  • Piperazine-based compounds (e.g., main compound) require multistep ring-closure reactions, as seen in . In contrast, benzylamine derivatives () likely involve direct alkylation of amines with substituted benzyl halides .

Halogenated analogs () may exhibit lower melting points due to reduced symmetry.

Potential Applications: Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), suggesting the main compound may have CNS activity. Nitro or halogenated analogs () might serve as intermediates in agrochemicals or dyes due to their electrophilic substituents .

Biological Activity

(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with significant biological activity. Its structure comprises a propan-2-yl group attached to a trimethoxyphenyl moiety, which may influence its pharmacological properties. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H22ClNO
  • CAS Number : 69766-14-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its effects on neurotransmitter systems and potential antitumor properties.

  • Dihydrofolate Reductase Inhibition : Similar compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by preventing the growth of cancer cells .
  • Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which may contribute to mood regulation and cognitive functions.

Antitumor Activity

A study evaluating various derivatives of amine compounds found that specific substitutions on the phenyl ring enhanced DHFR inhibitory activity. This suggests that this compound could exhibit similar antitumor efficacy against methotrexate-resistant tumors .

Neuropharmacological Effects

Research indicates that compounds with trimethoxyphenyl groups can exhibit significant neuropharmacological effects. For example:

  • Serotonin Receptor Interaction : Compounds with similar structures have been shown to modulate serotonin receptors, potentially affecting mood disorders.
  • Dopaminergic Activity : Some derivatives have demonstrated dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorDHFR Inhibition
Compound BAntidepressantSerotonin Receptor Modulation
Compound CNeuroprotectiveDopaminergic Activity

Q & A

Q. What are the optimal synthetic routes for (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride in laboratory settings?

The synthesis typically involves reductive amination between 2,3,4-trimethoxybenzaldehyde and propan-2-ylamine, followed by hydrochloric acid salt formation. While industrial methods may use continuous flow synthesis to enhance yield and purity , lab-scale adaptations often employ stepwise procedures. Key steps include:

  • Condensation of the aldehyde with the amine using a reducing agent (e.g., sodium cyanoborohydride).
  • Purification via recrystallization or column chromatography.
  • Salt formation with HCl in a polar solvent (e.g., ethanol). Methodological validation includes monitoring reaction progress via TLC and confirming purity using HPLC (>95%) .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

X-ray crystallography is the gold standard, utilizing programs like SHELXL for refinement . Key steps:

  • Crystal growth via vapor diffusion in solvents like methanol/water.
  • Data collection on a diffractometer (Mo/Kα radiation).
  • Structure solution using direct methods and refinement against F². Complementary techniques include NMR (¹H/¹³C for functional groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening involves:

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorescence-based assays for tubulin polymerization or Hsp90 ATPase activity . Positive controls (e.g., paclitaxel for tubulin) and dose-response curves are critical for reliability.

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of tubulin polymerization inhibition?

Advanced approaches include:

  • In vitro tubulin polymerization assays : Monitor turbidity at 350 nm over time, comparing kinetics with/without the compound .
  • Molecular docking : Use software like AutoDock Vina to predict binding sites on β-tubulin (PDB ID: 1SA0).
  • Cryo-EM : Resolve compound-tubulin complexes to identify structural disruptions . Cross-validation with mutagenesis studies (e.g., mutating predicted binding residues) confirms interaction specificity.

Q. How can researchers resolve contradictions in reported biological activities across studies?

Systematic strategies include:

  • Assay standardization : Uniform cell lines (e.g., NCI-60 panel), culture conditions, and endpoint measurements.
  • Structural verification : Ensure compound identity via NMR and elemental analysis, as impurities or stereochemical variations (e.g., 2,3,4- vs. 2,4,5-trimethoxy isomers) may skew results .
  • Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables (e.g., solvent effects).

Q. What experimental designs assess the impact of methoxy group positioning on bioactivity?

Structure-activity relationship (SAR) studies involve:

  • Synthetic analogs : Prepare derivatives with single methoxy group deletions or positional shifts (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).
  • Biological testing : Compare IC₅₀ values in parallel assays (e.g., tubulin inhibition).
  • Computational modeling : Calculate electronic effects (e.g., Hammett σ values) to correlate substituent position with activity . For example, 2,3,4-trimethoxy substitution shows enhanced tubulin binding vs. 2,4,5-isomers due to optimized hydrophobic interactions .

Q. How is metabolic stability evaluated to improve the compound’s pharmacokinetic profile?

Methods include:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Fluorescent probes to assess interactions with CYP3A4/2D6.
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours. Results guide structural modifications (e.g., replacing labile methoxy groups with halogens) to enhance half-life .

Data Analysis and Technical Challenges

Q. What statistical approaches are optimal for analyzing dose-response data in cytotoxicity studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀.

  • Four-parameter logistic model : Y=Bottom+Top-Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}}}
  • Quality controls : Replicate experiments (n ≥ 3), report 95% confidence intervals. Outlier detection (e.g., Grubb’s test) ensures data robustness .

Q. How can researchers address low solubility in biological assays?

Strategies include:

  • Co-solvents : Use DMSO (≤0.1% final concentration) with solubility enhancers (e.g., cyclodextrins).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
  • Salt selection : Alternative counterions (e.g., mesylate) may improve aqueous solubility vs. hydrochloride .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • Immunofluorescence : Visualize tubulin depolymerization in treated vs. untreated cells.
  • Western blotting : Quantify downstream markers (e.g., caspase-3 for apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
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(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

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